![molecular formula C36H38O14 B14450628 Podophyllotoxin-anisyliden-glucosid [German] CAS No. 73839-76-6](/img/structure/B14450628.png)
Podophyllotoxin-anisyliden-glucosid [German]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Podophyllotoxin-anisyliden-glucosid is a derivative of podophyllotoxin, a naturally occurring compound extracted from the roots and rhizomes of Podophyllum species. Podophyllotoxin and its derivatives are known for their significant biological activities, particularly their anticancer properties. Podophyllotoxin-anisyliden-glucosid is a chemically modified form of podophyllotoxin designed to enhance its pharmacological properties and reduce its toxicity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of podophyllotoxin-anisyliden-glucosid typically involves the chemical modification of podophyllotoxin. One common method includes the condensation of podophyllotoxin with anisaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of podophyllotoxin-anisyliden-glucosid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反应分析
Types of Reactions
Podophyllotoxin-anisyliden-glucosid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anisylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and alcohol derivatives, as well as substituted anisylidene compounds. These products often exhibit different biological activities and can be further modified for specific applications.
科学研究应用
Podophyllotoxin-anisyliden-glucosid has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various bioactive compounds.
Biology: Studied for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of solid tumors and hematological malignancies.
Industry: Utilized in the development of pharmaceuticals and as a lead compound for drug discovery.
作用机制
Podophyllotoxin-anisyliden-glucosid exerts its effects primarily by targeting tubulin and topoisomerase II. By binding to tubulin, it disrupts microtubule formation, leading to mitotic arrest and apoptosis. Additionally, it inhibits topoisomerase II, causing DNA strand breaks and further promoting cell death. These mechanisms make it a potent anticancer agent with the ability to target rapidly dividing cells.
相似化合物的比较
Similar Compounds
Podophyllotoxin: The parent compound, known for its anticancer properties.
Etoposide: A podophyllotoxin derivative used clinically for cancer treatment.
Teniposide: Another derivative with similar applications in oncology.
Uniqueness
Podophyllotoxin-anisyliden-glucosid is unique due to its modified structure, which enhances its pharmacological properties and reduces its toxicity compared to the parent compound. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and application in different fields.
属性
CAS 编号 |
73839-76-6 |
|---|---|
分子式 |
C36H38O14 |
分子量 |
694.7 g/mol |
IUPAC 名称 |
(5R,5aR,8aR,9R)-5-[[(6R,7R,8R)-7,8-dihydroxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C36H38O14/c1-40-18-7-5-16(6-8-18)35-45-14-26-33(50-35)29(37)30(38)36(48-26)49-31-20-12-23-22(46-15-47-23)11-19(20)27(28-21(31)13-44-34(28)39)17-9-24(41-2)32(43-4)25(10-17)42-3/h5-12,21,26-31,33,35-38H,13-15H2,1-4H3/t21-,26?,27+,28-,29+,30+,31-,33?,35?,36-/m0/s1 |
InChI 键 |
NMHHRLKYMHQKRZ-BDAHMYBWSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)[C@@H]([C@H]([C@@H](O3)O[C@@H]4[C@H]5COC(=O)[C@@H]5[C@@H](C6=CC7=C(C=C46)OCO7)C8=CC(=C(C(=C8)OC)OC)OC)O)O |
规范 SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OC4C5COC(=O)C5C(C6=CC7=C(C=C46)OCO7)C8=CC(=C(C(=C8)OC)OC)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


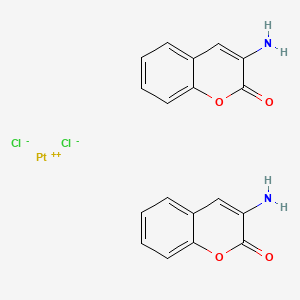
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
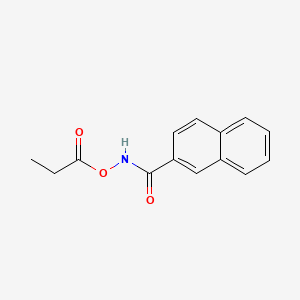
![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)
![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)
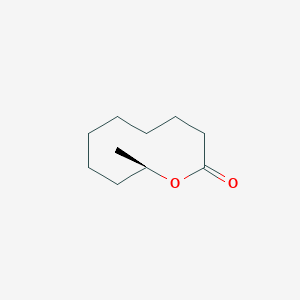
![2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate](/img/structure/B14450575.png)
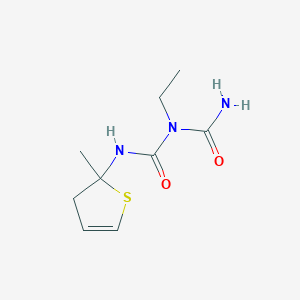

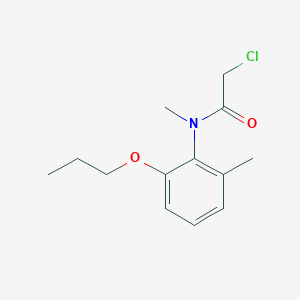

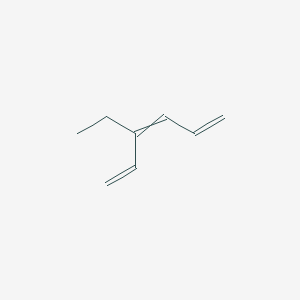
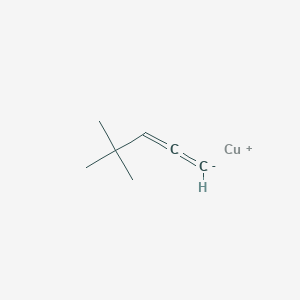
![3-[Ethyl(hydroxy)phosphoryl]-L-alanine](/img/structure/B14450627.png)
